Cas no 105511-96-4 (Prop-2-yn-1-yl 2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate)

Prop-2-yn-1-yl 2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate structure
105511-96-4 structure
Nome del prodotto:Prop-2-yn-1-yl 2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate
Numero CAS:105511-96-4
MF:C17H13ClFNO4
MW:349.740827322006
CID:175871
PubChem ID:6916151

Prop-2-yn-1-yl 2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Prop-2-yn-1-yl 2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate
    • prop-2-ynyl 2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate
    • Propanoic acid,2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-, 2-propyn-1-yl ester
    • prop-2-yn-1-yl (2R)-2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate
    • Propanoic acid, 2-(4((5-chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)-, 2-propynyl ester
    • Propanoic acid, 2-(4-((5-chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)-, 2-propynyl ester
    • JBDHZKLJNAIJNC-UHFFFAOYSA-N
    • BY3NXH6SAL
    • Q27274959
    • 105511-96-4
    • 2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester
    • PROPANOIC ACID, 2-(4-((5-CHLORO-3-FLUORO-2-PYRIDINYL)OXY)PHENOXY)-, 2-PROPYN-1-YL ESTER
    • 2-Propyn-1-yl 2-(4-((5-chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoate
    • UNII-BY3NXH6SAL
    • (+/-)-CLODINAFOP-PROPARGYL
    • PROPANOICACID,2-[4-[(5-CHLORO-3-FLUORO-2-PYRIDINYL)OXY]PHENOXY]-,2-PROPYNYLESTER
    • AKOS015896076
    • FT-0642596
    • DTXSID4091528
    • Prop-2-ynyl (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoate
    • Propynyl (R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoate
    • Prop-2-yn-1-yl 2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate
    • SCHEMBL63886
    • 1ST22693_C
    • (R)-Prop-2-yn-1-yl 2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate
    • DB-040626
    • Clodinafop propargyl (racemic); PROPANOICACID,2-[4-[(5-CHLORO-3-FLUORO-2-PYRIDINYL)OXY]PHENOXY]-,2-PROPYNYLESTER
    • Inchi: InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3
    • Chiave InChI: JBDHZKLJNAIJNC-UHFFFAOYSA-N
    • Sorrisi: ClC1=CN=C(OC2C=CC(OC(C)C(OCC#C)=O)=CC=2)C(F)=C1

Proprietà calcolate

  • Massa esatta: 349.05179
  • Massa monoisotopica: 349.0517138g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 7
  • Complessità: 461
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 57.6Ų
  • XLogP3: 3.9
  • Carica superficiale: 0

Proprietà sperimentali

  • PSA: 57.65
Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.